

Technical Guide: 1-Propanol-13C3 Safety, Handling, and Application in Metabolic Research

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Compound of Interest

Compound Name: 1-Propanol-13C3

Cat. No.: B1429346

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of **1-Propanol-13C3** as a metabolic tracer. The information is intended to support researchers and professionals in the safe and effective use of this isotopically labeled compound in drug development and metabolic studies.

Safety Data and Handling Precautions

The safety profile of **1-Propanol-13C3** is considered analogous to that of unlabeled 1-propanol. The isotopic labeling with Carbon-13 does not alter the chemical reactivity or toxicological properties of the molecule. Therefore, the following safety data, derived from the Safety Data Sheet (SDS) of 1-propanol, should be strictly adhered to.

Hazard Identification

1-Propanol is classified as a hazardous substance. The primary hazards are:

- **Flammability:** Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]
- **Serious Eye Damage:** Causes serious eye damage upon contact.[1][2][3]
- **Specific Target Organ Toxicity (Single Exposure):** May cause drowsiness or dizziness.[1][2][3]

GHS Hazard Pictograms:

- Flame
- Corrosion
- Exclamation Mark

Signal Word: Danger

Hazard Statements:

- H225: Highly flammable liquid and vapor.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)[\[3\]](#)
- H336: May cause drowsiness or dizziness.[\[1\]](#)[\[3\]](#)

Quantitative Safety Data

The following tables summarize key quantitative safety and physical property data for 1-propanol.

Table 1: Exposure Limits

Jurisdiction	Parameter	Value
ACGIH (USA)	TWA	100 ppm
NIOSH (USA)	TWA	200 ppm (500 mg/m ³)
NIOSH (USA)	STEL	250 ppm (625 mg/m ³)
OSHA (USA)	TWA	200 ppm (500 mg/m ³)

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit[\[1\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₃ H ₈ O
Molecular Weight	60.1 g/mol
Appearance	Colorless liquid
Odor	Alcoholic
Melting Point	-127 °C (-197 °F)
Boiling Point	97 °C (207 °F)
Flash Point	15 °C (59 °F)
Density	0.804 g/cm ³ at 25 °C (77 °F)
Solubility in Water	Miscible
log Pow (Octanol/Water)	0.2

[1]

Handling and Storage Precautions

Engineering Controls:

- Work in a well-ventilated area, preferably under a chemical fume hood.[1]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1]
- Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
- Hand Protection: Use nitrile or chloroprene rubber gloves.[1] Check with the glove supplier for breakthrough times.[5]
- Skin and Body Protection: Wear flame-retardant, antistatic protective clothing.[1]

- Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter for organic vapors (e.g., Type A filter).[1]

Handling:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
- Avoid breathing mist or vapors.[1]
- Avoid contact with skin and eyes.[5]
- Use only non-sparking tools.[1]

Storage:

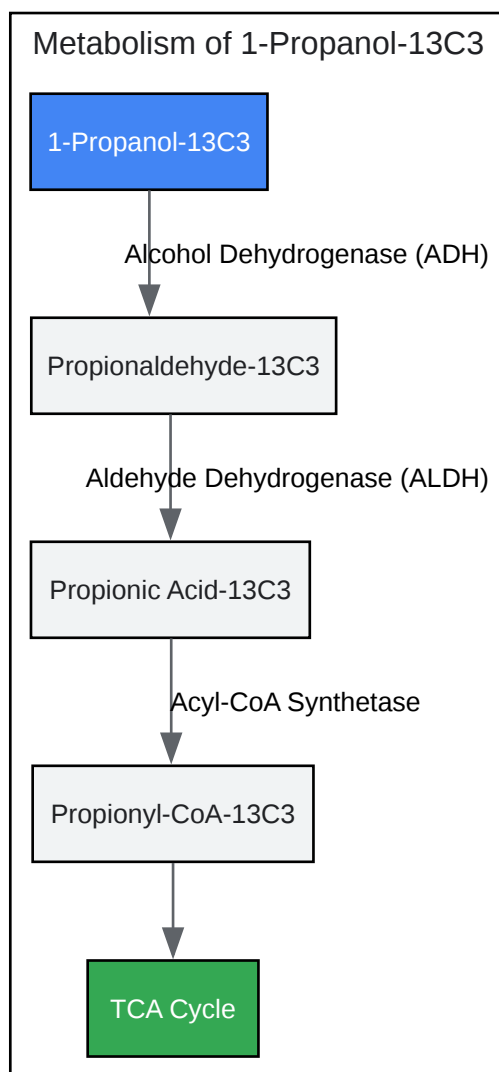
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Keep away from heat and sources of ignition.[1]
- Store locked up.[1]

Metabolic Pathway of 1-Propanol

1-Propanol is primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process, analogous to the metabolism of ethanol. The use of **1-Propanol-13C3** allows for the tracing of the carbon backbone through these metabolic transformations.

- Oxidation to Propionaldehyde: In the first step, 1-propanol is oxidized to propionaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH), a zinc-containing enzyme found in the liver and other tissues. This is the rate-limiting step in the metabolism of 1-propanol.
- Oxidation to Propionic Acid: Propionaldehyde is then rapidly oxidized to propionic acid by aldehyde dehydrogenase (ALDH).
- Entry into Central Metabolism: Propionic acid can then be converted to propionyl-CoA, which can subsequently enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.

The following diagram illustrates the primary metabolic pathway of **1-Propanol-13C3**.



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Metabolic Pathway of **1-Propanol-13C3**

Experimental Protocols for In Vivo Tracer Studies

The following is a representative experimental protocol for an in vivo study to investigate the metabolism of **1-Propanol-13C3** in a rat model. This protocol is adapted from a study by Banijamali et al. (1999) which investigated the metabolism of a similar 13C-labeled three-carbon alcohol.[1]

Objective

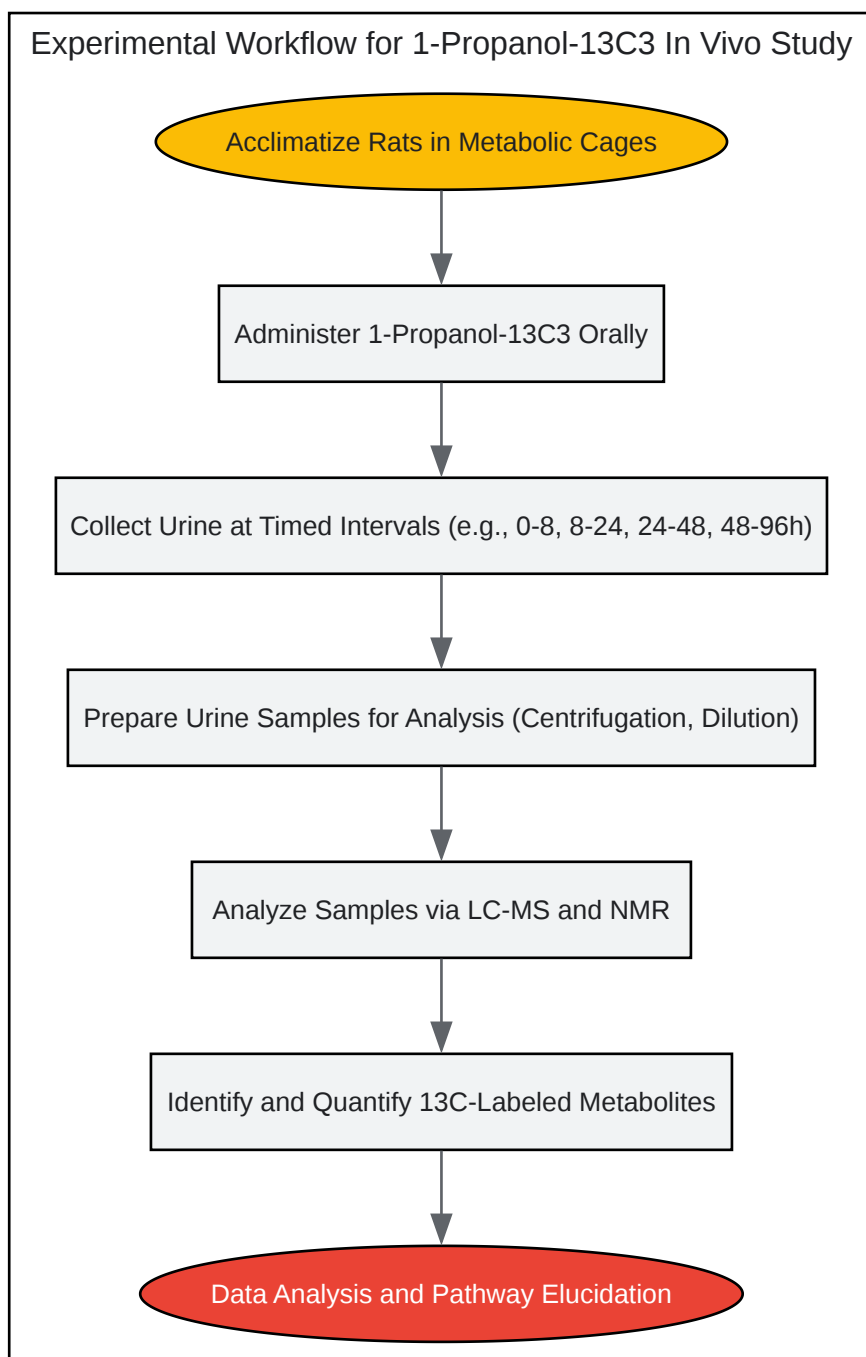
To identify and quantify the metabolites of **1-Propanol-13C3** in rat urine following oral administration, in order to elucidate its metabolic fate.

Materials

- **1-Propanol-13C3** (purity >98%)
- Male Sprague-Dawley rats (8-10 weeks old)
- Metabolic cages for urine collection
- Vehicle for administration (e.g., water or corn oil)
- Liquid chromatography-mass spectrometry (LC-MS) system
- Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.



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In Vivo Metabolic Study Workflow

Detailed Methodologies

1. Animal Handling and Dosing:

- Acclimatize male Sprague-Dawley rats to metabolic cages for 48 hours prior to the study. The cages allow for the separate collection of urine and feces.
- Prepare a dosing solution of **1-Propanol-13C3** in a suitable vehicle (e.g., water).
- Administer a single oral dose of **1-Propanol-13C3** to the rats via gavage. A typical dose might range from 50 to 200 mg/kg body weight.

2. Sample Collection:

- Collect urine samples at specified time intervals, for example: 0-8 hours, 8-24 hours, 24-48 hours, and 48-96 hours post-dose.
- Record the volume of urine collected for each interval.
- Store the urine samples at -80 °C until analysis.

3. Sample Preparation:

- Thaw the urine samples on ice.
- Centrifuge the samples to remove any particulate matter.
- For LC-MS analysis, dilute an aliquot of the supernatant with an appropriate solvent (e.g., water or mobile phase).
- For NMR analysis, an aliquot of the urine may be used directly or after lyophilization and reconstitution in D₂O.

4. LC-MS Analysis for Metabolite Profiling:

- Chromatography: Use a reverse-phase C18 column with a gradient elution profile.
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile

- Run a gradient from low to high organic phase to separate metabolites of varying polarities.
- Mass Spectrometry:
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
 - Operate in both positive and negative ion modes to detect a wider range of metabolites.
 - Look for the characteristic mass shift corresponding to the incorporation of three ^{13}C atoms in the parent compound and its metabolites.
 - Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and aid in structural elucidation.

5. NMR Analysis for Structural Confirmation:

- Acquire ^{13}C NMR spectra of the urine samples.
- The presence of signals with characteristically large one-bond ^{13}C - ^{13}C coupling constants can confirm the intact ^{13}C backbone in metabolites.
- Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to further elucidate the structure of novel metabolites.

6. Data Analysis:

- Process the LC-MS data to identify peaks corresponding to ^{13}C -labeled metabolites.
- Quantify the metabolites by integrating the peak areas from the chromatograms.
- Use the NMR data to confirm the structures of the identified metabolites.
- Map the identified metabolites onto the known metabolic pathways of 1-propanol to trace the metabolic fate of the ^{13}C label.

Conclusion

1-Propanol-13C3 is a valuable tool for researchers in drug development and metabolic studies. Its use as a stable isotope tracer allows for the detailed investigation of metabolic pathways and the effects of xenobiotics on these pathways. Adherence to the safety and handling precautions outlined in this guide is essential for its safe use in a laboratory setting. The provided experimental protocol offers a framework for designing and conducting in vivo studies to explore the metabolic fate of this compound.

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References

- 1. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolites of [1,2,3-13C]propargyl alcohol in rat urine by 13C NMR and mass spectrometry | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
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